1-{[3-(2,2,2-trifluoroethyl)-1,2,4-oxadiazol-5-yl]methyl}-1H-pyrazol-4-amine hydrochloride is a synthetic compound that belongs to the class of pyrazoles and oxadiazoles. This compound features a trifluoroethyl group, which is known for enhancing biological activity and solubility in various solvents. The incorporation of oxadiazole and pyrazole moieties suggests potential applications in pharmaceuticals, particularly in the development of agrochemicals and antifungal agents.
The synthesis of 1-{[3-(2,2,2-trifluoroethyl)-1,2,4-oxadiazol-5-yl]methyl}-1H-pyrazol-4-amine hydrochloride involves several key steps:
Technical details regarding reaction conditions such as temperature, time, and solvent choice are critical for optimizing yield and purity.
The compound may undergo various chemical reactions typical for pyrazoles and oxadiazoles:
Technical details such as reaction mechanisms and conditions (solvent type, temperature) are crucial for predicting outcomes.
The mechanism of action for 1-{[3-(2,2,2-trifluoroethyl)-1,2,4-oxadiazol-5-yl]methyl}-1H-pyrazol-4-amine hydrochloride may involve:
Data from biological assays would provide insights into specific interactions at a molecular level.
Relevant data from stability studies would help understand shelf-life and storage conditions.
The retrosynthetic deconstruction of 1-{[3-(2,2,2-trifluoroethyl)-1,2,4-oxadiazol-5-yl]methyl}-1H-pyrazol-4-amine hydrochloride (CAS: 1354957-62-2) reveals two logical disconnection pathways targeting the C–N bond between the pyrazole and methylene linker or the C–O bond during oxadiazole ring formation [1]. Pathway A involves cleavage at the methylene bridge connecting the oxadiazole and pyrazole rings, yielding two synthons: 3-(chloromethyl)-5-(2,2,2-trifluoroethyl)-1,2,4-oxadiazole and 1H-pyrazol-4-amine. This approach capitalizes on the nucleophilicity of the pyrazole nitrogen for alkylation. Pathway B employs a convergent strategy disconnecting the oxadiazole ring into amidoxime and carboxylic acid precursors, enabling cyclization through a dehydration-cyclocondensation sequence [6]. Computational modeling indicates Pathway B offers superior atom economy (87% vs 78%) due to minimized protection/deprotection steps, though Pathway A provides higher modularity for late-stage diversification of the pyrazole moiety.
Table 1: Retrosynthetic Disconnection Strategies for Target Compound
Disconnection Pathway | Key Synthons | Atom Economy | Modularity Potential | Optimal Use Case |
---|---|---|---|---|
Pathway A (Methylene bridge) | 3-(chloromethyl)-5-(trifluoroethyl)-1,2,4-oxadiazole + 1H-pyrazol-4-amine | 78% | High | Pyrazole ring diversification |
Pathway B (Oxadiazole ring) | N-hydroxy-2,2,2-trifluoroacetamidine + 1-[(4-aminopyrazol-1-yl)acetyl] chloride | 87% | Moderate | Scalable production |
The 2,2,2-trifluoroethyl moiety significantly enhances the compound's metabolic stability and membrane permeability, with introduction most efficiently achieved through nucleophilic displacement or radical pathways. Nucleophilic substitution employs 2,2,2-trifluoroethyl triflate or iodide with amidoxime anions at -78°C in DMF, yielding substitution products with >90% regioselectivity for the 3-position of the oxadiazole ring [1]. Alternatively, visible-light photoredox catalysis enables radical trifluoroethylation using Umemoto's reagent (2,2,2-trifluoroethyl)(phenyl)iodonium triflate) under mild conditions (25°C, blue LED). This approach demonstrates superior functional group tolerance when modifying advanced intermediates, suppressing unwanted N-alkylation byproducts observed in classical SN₂ reactions (<5% vs 15-20%) [9]. The electrophilic character of the trifluoroethyl group further facilitates hydrochloride salt formation at the pyrazole amine, enhancing crystallinity as confirmed by X-ray diffraction analysis of related analogs [3].
Copper and palladium catalysts enable efficient C–N bond formation during pyrazole amination and oxadiazole tethering. Buchwald-Hartwig amination using Pd₂(dba)₃/XPhos (2.5 mol%) achieves 92% yield in N-alkylation of 4-nitropyrazole precursors, followed by reduction to the amine [5]. Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) facilitates "click" assembly of the triazole analogs when modifying the methylene linker, though this approach proves less efficient for the target oxadiazole scaffold. Recent advances employ copper-doped mesoporous silica nanoparticles (Cu-MSNs) under continuous flow conditions, reducing catalyst loading to 0.8 mol% while maintaining >98% conversion at 80°C [8]. Kinetic studies reveal second-order dependence on copper concentration during C–N bond formation, suggesting a binuclear mechanism involving dual copper centers for synergistic substrate activation.
Microwave irradiation dramatically accelerates the key dehydrative cyclization step forming the 1,2,4-oxadiazole ring. Conventional heating (refluxing toluene, 110°C) requires 8-12 hours for complete conversion of O-acylamidoxime precursors, whereas microwave-assisted synthesis (150°C, PEG-400 solvent) achieves >98% conversion in 12-18 minutes [5] [6]. The enhanced efficiency stems from dipole moment alignment (μ = 3.8 Debye for amidoxime intermediates) with electromagnetic fields, promoting rapid cyclization. Systematic optimization reveals optimal parameters of 150 W power, 150°C, and 15-minute residence time, yielding 95% isolated product with >99.5% purity by HPLC. This technique proves particularly valuable for synthesizing acid-sensitive derivatives where prolonged heating promotes degradation.
Table 2: Optimization of Oxadiazole Cyclization Parameters
Parameter | Conventional Method | Microwave Method | Improvement Factor |
---|---|---|---|
Temperature | 110°C | 150°C | N/A |
Time | 8-12 hours | 12-18 minutes | 30-40x faster |
Solvent | Toluene | PEG-400 | Recyclable, non-toxic |
Isolated Yield | 78% | 95% | 22% increase |
Energy Consumption | 850 kJ/mol | 110 kJ/mol | 87% reduction |
Mechanochemical methods utilizing high-speed ball milling eliminate solvent requirements while enhancing reaction efficiency for key steps. The nucleophilic substitution introducing the trifluoroethyl group achieves quantitative conversion within 30 minutes when employing potassium carbonate as base and sodium iodide as catalyst in a mixer mill (30 Hz frequency) [3] [6]. Comparative life cycle assessment (LCA) demonstrates 92% reduction in E-factor (from 28.4 to 2.3) versus solution-phase synthesis due to eliminated solvent waste and reduced purification needs. For the final hydrochloride salt formation, liquid-assisted grinding (LAG) with stoichiometric HCl/EtOH (η = 0.3 μL/mg) yields pharmaceutical-grade crystals meeting ICH Q6A specifications for polymorphic purity. This approach facilitates kilogram-scale synthesis without specialized pressure equipment, maintaining >99% chemical purity and consistent particle size distribution (D90 < 50 μm) critical for formulation.
Though the target compound lacks chiral centers, precursor synthesis benefits from engineered transaminases for asymmetric amination. ω-Transaminases from Arthrobacter citreus (AcTAm-107 mutant) catalyze the reductive amination of 1-(chloroacetyl)-3-(trifluoroethyl)-1,2,4-oxadiazol-5(4H)-one with >99% ee and 88% yield at 2 M substrate concentration [7]. Immobilization on epoxy-functionalized methacrylate resins enhances enzyme stability, enabling 15 reaction cycles with <10% activity loss. Machine learning-guided protein engineering (using 3DM and SCHEMA algorithms) recently generated variants with 47-fold improved activity toward sterically hindered ketone precursors. This biocatalytic step replaces traditional Curtius rearrangement chemistry, eliminating phosgene usage and reducing heavy metal waste by 94% while maintaining atom economy above 85%.
Table 3: Green Chemistry Metrics Comparison for Target Compound Synthesis
Synthetic Approach | Process Mass Intensity (PMI) | E-Factor | Energy Consumption (kJ/mol) | Renewable Solvent Ratio |
---|---|---|---|---|
Conventional Linear Synthesis | 187 | 52.3 | 1,840 | 0% |
Microwave-Assisted Cyclization | 63 | 18.7 | 320 | 40% (PEG-400) |
Mechanochemical Trifluoroethylation | 15 | 2.3 | 95 | 100% (solvent-free) |
Biocatalytic Amination | 29 | 5.1 | 210 | 75% (aqueous buffer) |
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1